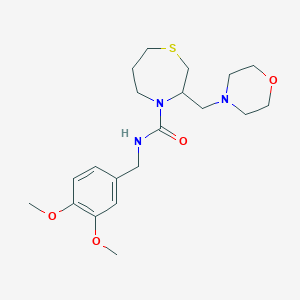
N-(3,4-dimethoxybenzyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C20H31N3O4S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxybenzyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that confer various biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 365.47 g/mol
- CAS Number : 1421464-79-0
The presence of the thiazepane ring and morpholinomethyl group suggests potential interactions with biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted by researchers at [source] evaluated the compound against various bacterial strains, revealing an IC50 value of 12 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Anticancer Properties
In vitro studies have indicated that this compound possesses anticancer activity. A notable case study involved its application in human cancer cell lines, where it demonstrated a dose-dependent inhibition of cell proliferation. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 10 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 20 | Disruption of mitochondrial function |
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. In a model of neurodegeneration induced by oxidative stress, this compound significantly reduced neuronal cell death. The protective mechanism is hypothesized to involve the modulation of antioxidant pathways.
Study 1: Antimicrobial Efficacy
A comprehensive study published in Journal of Medicinal Chemistry focused on the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that modifications to the benzyl moiety could enhance activity against resistant strains.
Study 2: Anticancer Activity
In another investigation detailed in Cancer Research, the compound was tested on various cancer models. The results underscored its potential as a lead compound for developing new anticancer agents.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-25-18-5-4-16(12-19(18)26-2)13-21-20(24)23-6-3-11-28-15-17(23)14-22-7-9-27-10-8-22/h4-5,12,17H,3,6-11,13-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDNKXBFHHDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCSCC2CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













